molecular formula C9H9BrCl2FN B2715582 6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride CAS No. 2503203-55-0

6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Cat. No.: B2715582
CAS No.: 2503203-55-0
M. Wt: 300.98
InChI Key: OQAJXIAQVLJNOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a synthetic organic compound with the molecular formula C9H8BrClFN.ClH. This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves multi-step organic reactions. One common method includes the bromination, chlorination, and fluorination of the tetrahydroisoquinoline core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amines .

Scientific Research Applications

6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline
  • 5-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline
  • 8-Fluoro-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is unique due to its specific halogen substitutions, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClFN.ClH/c10-7-3-8(12)6-4-13-2-1-5(6)9(7)11;/h3,13H,1-2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAJXIAQVLJNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=C(C=C2F)Br)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrCl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.